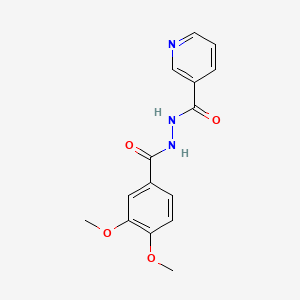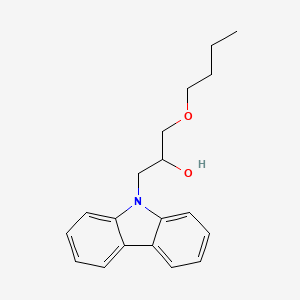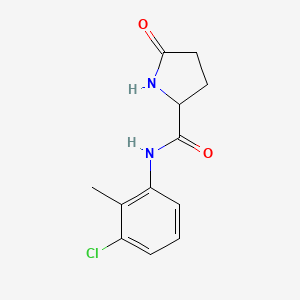![molecular formula C19H29NO5 B5230027 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate](/img/structure/B5230027.png)
1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TPOP and is a piperidine derivative that has been synthesized through a specific method. TPOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of TPOP involves its ability to form a complex with the reactants, which facilitates their transfer between different phases. TPOP has been shown to be effective in promoting the reaction rate and yield of various reactions, including the synthesis of esters and amides.
Biochemical and Physiological Effects
TPOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for researchers. TPOP has been shown to be non-toxic and has low levels of toxicity in animal studies. It has also been shown to have low levels of cytotoxicity and genotoxicity, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPOP has several advantages for use in lab experiments, including its ability to act as a phase transfer catalyst, its non-toxic nature, and its low levels of cytotoxicity and genotoxicity. However, TPOP has some limitations, including its cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the use of TPOP in scientific research. One potential application is in the synthesis of biologically active compounds, such as pharmaceuticals. TPOP could also be used in the development of new materials, such as polymers and catalysts. Additionally, TPOP could be used in the development of new chemical reactions and reaction conditions. Further research is needed to fully explore the potential applications of TPOP in scientific research.
Conclusion
In conclusion, 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate is a valuable compound for use in scientific research. Its ability to act as a phase transfer catalyst, its non-toxic nature, and its low levels of cytotoxicity and genotoxicity make it a safe and effective tool for researchers. Further research is needed to fully explore the potential applications of TPOP in scientific research.
Métodos De Síntesis
The synthesis of TPOP involves a multi-step process that starts with the reaction of 2,3,6-trimethylphenol with propylene oxide to produce 3-(2,3,6-trimethylphenoxy)propyl alcohol. This intermediate is then reacted with piperidine to produce the final product, 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate. The synthesis method has been optimized to produce high yields of TPOP with high purity.
Aplicaciones Científicas De Investigación
TPOP has been used extensively in scientific research due to its ability to act as a phase transfer catalyst. This means that it can facilitate the transfer of molecules between different phases, such as from an aqueous phase to an organic phase. TPOP has been used in various reactions, including the synthesis of esters, amides, and other organic compounds.
Propiedades
IUPAC Name |
oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-14-8-9-15(2)17(16(14)3)19-13-7-12-18-10-5-4-6-11-18;3-1(4)2(5)6/h8-9H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZDWGPCUHJXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCCCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)

![1-[(2,4-dimethylbenzyl)thio]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5229969.png)
![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
![2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5229980.png)

![isopropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229995.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
